1-Iodo-3-(methoxymethyl)benzene
Overview
Description
1-Iodo-3-(methoxymethyl)benzene is an organic compound with the molecular formula C8H9IO It is a derivative of benzene, where an iodine atom is substituted at the first position and a methoxymethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(methoxymethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the selective substitution of the iodine atom at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form 3-(methoxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution: Products include 3-(methoxymethyl)benzene derivatives with various functional groups.
Oxidation: Products include 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: The primary product is 3-(methoxymethyl)benzene.
Scientific Research Applications
1-Iodo-3-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-iodo-3-(methoxymethyl)benzene involves its interaction with various molecular targets. The iodine atom and methoxymethyl group can participate in different chemical reactions, leading to the formation of new compounds with distinct properties. These interactions are mediated by the compound’s ability to undergo substitution, oxidation, and reduction reactions, which alter its chemical structure and reactivity.
Comparison with Similar Compounds
- 1-Iodo-2-(methoxymethyl)benzene
- 1-Iodo-4-(methoxymethyl)benzene
- 1-Iodo-3-methylbenzene
Comparison: 1-Iodo-3-(methoxymethyl)benzene is unique due to the specific positioning of the iodine atom and methoxymethyl group, which influences its reactivity and applications
Properties
IUPAC Name |
1-iodo-3-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWKDFNSYVCFBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628977 | |
Record name | 1-Iodo-3-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99221-26-8 | |
Record name | 1-Iodo-3-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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